molecular formula C17H13F3N2O4 B2983074 3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazono}propanal CAS No. 338414-35-0

3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazono}propanal

Cat. No. B2983074
CAS RN: 338414-35-0
M. Wt: 366.296
InChI Key: XSWFSFBRTYINPH-PXLXIMEGSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a trifluoromethoxyphenyl group, and a hydrazono group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The methoxyphenyl and trifluoromethoxyphenyl groups are aromatic rings with attached functional groups, while the hydrazono group contains a nitrogen-nitrogen double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the aromatic rings would likely make it relatively stable, while the hydrazono group could potentially make it more reactive .

Scientific Research Applications

Novel Synthesis and Antimicrobial Activity

Researchers have synthesized novel 1,2,4-triazole derivatives by reacting hydrazonates with 2-(4-methoxyphenyl)ethanamine. These compounds have been studied for their antimicrobial activity, with some showing moderate effectiveness against microbes. This highlights the compound's role in creating new antimicrobial agents (Ünlüer et al., 2019).

Condensation Reactions and Chemical Transformations

Another study focuses on the condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents, leading to the formation of various chemical structures. This process showcases the compound's versatility in chemical synthesis and the potential for creating diverse molecular architectures (Al-Mousawi & El-Apasery, 2012).

Ring Transformation into Pyrazoles

The transformation of 3-halo-4-methoxycoumarins into pyrazoles using hydrazines is another significant application. This research demonstrates the compound's utility in ring transformation reactions, contributing to the development of novel pyrazole derivatives (Morita et al., 1999).

Azo Dye Synthesis and Textile Application

A study on the synthesis of hydrazono-hydrazonoyl chlorides containing the pyrazole moiety for dyeing and finishing of cotton fabrics illustrates the compound's role in material science. These dyes improve fabric properties like antibacterial activity and protection against UV radiation, showcasing the compound's application in concurrent dyeing and practical finishing of textiles (Abdel-Wahab et al., 2020).

Synthesis and Redox Properties in Organic Electronics

Research into the synthesis and redox properties of diphosphene carrying a redox-active sterically protecting group reveals the compound's potential in organic electronics. This work contributes to the development of novel redox systems, highlighting the compound's application in creating advanced materials with specific electronic properties (Tsuji et al., 1999).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It would likely depend on the specific application and the other compounds present .

properties

IUPAC Name

3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4/c1-25-13-6-2-11(3-7-13)16(24)15(10-23)22-21-12-4-8-14(9-5-12)26-17(18,19)20/h2-10,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIFFEYOSOGKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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